2-(Propane-2-sulfonyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-4(2)11(9,10)5(3)6(7)8/h4-5H,1-3H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNRCTYVFSEYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873975-37-2 | |
| Record name | 2-(propane-2-sulfonyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Propane 2 Sulfonyl Propanoic Acid and Its Analogues
Direct Synthesis Strategies
Direct synthetic methods for 2-(propane-2-sulfonyl)propanoic acid and its analogues can be broadly categorized into two approaches: the formation of the crucial carbon-sulfur bond at the α-position to the carboxylic acid and the introduction of a carboxylic acid moiety to a precursor that already contains the sulfonyl group.
Approaches to Carbon-Sulfur Bond Formation at the α-Position
The direct formation of a C-S bond at the carbon atom adjacent to a carboxyl group is a key strategy for synthesizing α-sulfonyl carboxylic acids. This can be achieved through various methods, including the nucleophilic attack of a sulfur-based nucleophile on an α-halo carboxylic acid derivative or through radical-mediated processes.
Recent advancements have focused on photocatalytic methods for the formation of carbon-sulfur bonds. nih.gov For instance, visible-light-mediated photocatalysis can be employed for the radical functionalization of alkenes using sulfinates as radical sources. researchgate.net This approach involves the generation of a sulfonyl radical that can add to a carbon-carbon double bond, potentially leading to the formation of a C-S bond at the desired α-position after further transformations.
Another strategy involves the use of organocatalysis for carbon-sulfur bond-forming reactions. acs.org For example, cinchona-derived thiourea (B124793) catalysts have been used in domino sulfa-Michael/aldol (B89426) reactions to create thiochromanes, demonstrating the formation of a C-S bond adjacent to a carbonyl group, a close relative of the carboxylic acid. acs.org While not a direct synthesis of the target acid, this methodology highlights the potential of organocatalysis in forming the key C-S linkage.
Transition-metal-catalyzed cross-coupling reactions also offer a powerful tool for C-S bond formation. acs.org These methods typically involve the reaction of an aryl or vinyl halide with a sulfur nucleophile. Adapting such methods to aliphatic systems with a carboxylic acid functionality remains an area of active research.
Carboxylic Acid Functionalization of Sulfonylated Precursors
An alternative to forming the C-S bond directly at the α-position is to start with a precursor that already contains the desired sulfonyl group and then introduce the carboxylic acid functionality. One such approach is the carboxylation of α-sulfonyl carbanions. This involves the deprotonation of a sulfone at the α-position using a strong base to generate a carbanion, which is then quenched with carbon dioxide to form the corresponding α-sulfonyl carboxylic acid.
Another method involves the oxidation of a suitable precursor. For example, an α-sulfonyl alcohol could be oxidized to the corresponding carboxylic acid. The challenge in this approach lies in the synthesis of the requisite α-sulfonyl alcohol.
Recent developments have also explored the direct conversion of carboxylic acids into their sulfonyl analogues. A photocatalytic system has been described that enables the direct conversion of carboxylic acids into a range of sulfonyl-containing compounds in a multicomponent fashion. researchgate.net This method utilizes the abundance and availability of carboxylic acids as starting materials. researchgate.net Similarly, a photoinduced, iron-catalyzed decarboxylative sulfonylation of carboxylic acids has been developed, which provides a route to organic sulfones. chemistryviews.org This reaction proceeds under mild conditions and has a broad substrate scope. chemistryviews.org While these methods produce sulfones, they represent a conceptual framework for the interconversion of carboxylic acids and sulfonyl groups that could be adapted for the synthesis of α-sulfonyl carboxylic acids. researchgate.netchemistryviews.org
Synthesis via α-Sulfonyl Imino Ester Intermediates
The use of α-imino esters as precursors is a versatile strategy for the synthesis of α-amino acid derivatives and can be adapted for the synthesis of α-sulfonyl carboxylic acids. acs.org These intermediates are more reactive than other imines due to the adjacent ester group, allowing for a variety of transformations. acs.orgresearchgate.net
Generation of N-Sulfonyl Imines and Their Conversion
N-sulfonyl imines are key intermediates in this synthetic approach. They can be generated through several methods. A common method is the condensation of an aldehyde with a sulfonamide. This reaction can be promoted by various catalysts, including Lewis acids and organocatalysts. nih.govorganic-chemistry.org For instance, pyrrolidine (B122466) can act as an organocatalyst for the efficient synthesis of N-sulfonyl imines from aldehydes and sulfonamides under mild, acid- and metal-free conditions. organic-chemistry.orgorganic-chemistry.org Another approach involves the reaction of an arylaldehyde with a sulfonylisocyanate, which cleanly produces the N-sulfonylimine with the release of carbon dioxide. organic-chemistry.org Visible-light, iodine-promoted reactions have also been developed for the formation of N-sulfonyl imines from aldehydes and sulfonamides under mild conditions. nih.gov
Once formed, these N-sulfonyl imines, particularly those derived from glyoxylate (B1226380) esters (α-imino esters), can serve as electrophiles in various nucleophilic addition reactions. acs.orgnih.gov The addition of a nucleophile to the imine carbon leads to the formation of an α-substituted-α-sulfonyl amino acid derivative, which can then be converted to the desired α-sulfonyl carboxylic acid.
Allylation and Related Nucleophilic Additions to Imino Esters
Nucleophilic addition reactions to α-imino esters are a powerful tool for constructing carbon-carbon bonds. acs.org The allylation of α-imino esters, for instance, provides access to α-allyl amino esters and, by analogy, could be applied to N-sulfonyl imino esters to introduce an allyl group at the α-position. nih.govthieme-connect.de This reaction can be catalyzed by Lewis acids, such as chiral copper complexes, to achieve stereocontrol. nih.gov
Other nucleophilic additions to α-imino esters include the aza-Henry, aza-Morita-Baylis-Hillman, imino-ene, and Mannich-type reactions. acs.orgresearchgate.net These reactions allow for the introduction of a wide variety of substituents at the α-position. For the synthesis of this compound, a nucleophilic addition of a methyl group equivalent to an N-(propane-2-sulfonyl) α-imino ester would be a key step.
Asymmetric Synthesis of Enantiomerically Enriched this compound
The development of asymmetric methods to synthesize enantiomerically enriched α-sulfonyl carboxylic acids is crucial, as chirality often plays a key role in the biological activity of molecules.
Asymmetric synthesis can be achieved through several strategies. One approach is the use of chiral auxiliaries. For example, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine (B1666218) Schiff base, which can then be alkylated asymmetrically. mdpi.com This methodology has been successfully applied to the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid and could potentially be adapted for the synthesis of chiral α-sulfonyl carboxylic acids. mdpi.com
Organocatalysis offers another powerful tool for asymmetric synthesis. nih.gov Chiral hydrogen-bond-donor catalysts, such as squaramides, have been used for the enantio- and diastereoselective synthesis of α-allyl amino esters via the allylation of α-chloro glycine esters. nih.gov This type of catalysis could be extended to the synthesis of chiral α-sulfonyl carboxylic acids by using appropriately substituted starting materials.
Furthermore, the merger of photoredox and nickel catalysis has enabled the enantioselective decarboxylative arylation of α-amino acids. acs.org This strategy, which combines an iridium photocatalyst with a chiral nickel complex, allows for the one-step synthesis of enantioenriched benzylic amines from readily available α-amino acids. acs.org The underlying principles of generating a prochiral radical and its subsequent enantioselective capture could be a promising avenue for the asymmetric synthesis of this compound.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing chiral this compound, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereoselective formation of the desired enantiomer.
One of the most successful classes of chiral auxiliaries for the synthesis of chiral carboxylic acids are oxazolidinones, famously developed by Evans. researchgate.net In a typical approach, the acyl chloride of propanoic acid would be reacted with a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone. Deprotonation at the α-carbon with a suitable base like lithium diisopropylamide (LDA) followed by reaction with an electrophilic sulfonyl source, such as isopropylsulfonyl chloride, would introduce the sulfonyl group. The chiral auxiliary shields one face of the enolate, leading to a diastereoselective alkylation. Subsequent mild hydrolysis of the auxiliary furnishes the enantiomerically enriched this compound. researchgate.net A key advantage of this method is the high degree of stereocontrol and the ability to recover the chiral auxiliary. wikipedia.org
Another powerful class of chiral auxiliaries are those based on pseudoephedrine. wikipedia.org Reacting pseudoephedrine with a carboxylic acid forms a corresponding amide. The α-proton can be selectively removed to form an enolate, and the subsequent reaction with an electrophile is directed by the chiral scaffold. wikipedia.org
Sulfur-based chiral auxiliaries, often derived from amino acids, have also gained prominence. scielo.org.mxresearchgate.net For example, thiazolidinethiones can be acylated and subsequently undergo diastereoselective reactions. scielo.org.mx The application of these auxiliaries in aldol reactions has been extensively studied and provides a strong precedent for their use in the synthesis of α-substituted carboxylic acids. scielo.org.mx The general principle involves the formation of an imide, which then controls the approach of the electrophile. researchgate.net
Table 1: Common Chiral Auxiliaries and Their Application in Carboxylic Acid Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Asymmetric alkylation, aldol reactions | High diastereoselectivity, predictable stereochemistry, recoverable auxiliary. researchgate.net |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Forms crystalline derivatives, high diastereoselectivity. wikipedia.org |
| Sulfur-based Thiazolidinethiones | Aldol reactions, Michael additions | Excellent effectiveness, derived from amino acids. scielo.org.mxresearchgate.net |
| Camphorsultam | Asymmetric alkylations, Diels-Alder reactions | High diastereoselectivity, derived from camphor. researchgate.net |
Asymmetric Catalysis in α-Sulfonyl Propanoic Acid Synthesis
Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. rsc.org For the synthesis of α-sulfonyl propanoic acids, transition metal catalysis and organocatalysis are pertinent strategies.
A potential route involves the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor. For instance, 2-(propane-2-sulfonyl)propenoic acid could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). This method has been successfully applied to the synthesis of a variety of chiral carboxylic acids. documentsdelivered.com
Another approach is the catalytic asymmetric conjugate addition of a sulfonyl nucleophile to an α,β-unsaturated ester. While not directly applied to the synthesis of this compound, related transformations provide a strong proof of concept. For instance, the conjugate addition of sulfinates to α,β-unsaturated ketones has been reported. nih.gov
Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral amine or phosphine catalysts could potentially be employed in the conjugate addition of an isopropyl sulfinate to a propanoic acid derivative.
Chemoenzymatic Synthetic Routes
Chemoenzymatic methods leverage the high selectivity of enzymes for specific transformations. Lipases are particularly useful for the kinetic resolution of racemic mixtures of carboxylic acids and their esters. synthical.comchemrxiv.orgchemrxiv.orgnih.govnih.gov
In a typical kinetic resolution scenario, a racemic mixture of this compound or its ester would be subjected to a lipase-catalyzed reaction. The enzyme will selectively catalyze the hydrolysis (for an ester) or esterification (for an acid) of one enantiomer, leaving the other enantiomer unreacted. For example, lipase (B570770) B from Candida antarctica (CAL-B) is a widely used and robust enzyme for such resolutions. nih.gov This allows for the separation of the two enantiomers. The efficiency of the resolution is often described by the enantiomeric ratio (E-value).
Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Carboxylic Acids
| Substrate | Enzyme | Reaction Type | Outcome | Reference |
| Racemic Ibuprofen | Lipase from Candida rugosa | Esterification | High enantioselectivity | chemrxiv.org |
| Racemic Naproxen methyl ester | Lipase from Candida rugosa | Hydrolysis | High E-value (174.2) | nih.gov |
| Racemic 2-aryloxypropanoic acids | (+)-Benzotetramisole (catalyst) | Esterification | High enantioselectivities | clockss.org |
Derivatization Strategies for Structural Elaboration
Introduction of Additional Functional Groups
The carboxylic acid moiety is a versatile handle for introducing a wide array of functional groups. thermofisher.com Standard transformations of the carboxyl group can be readily applied to this compound.
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.comnih.gov This allows for the introduction of a wide variety of substituents depending on the amine used.
Esterification: Reaction with an alcohol under acidic conditions or via activation of the carboxylic acid (e.g., as an acyl chloride) yields the corresponding ester. rsc.org This can be used to modify the polarity and steric bulk of the molecule.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-(propane-2-sulfonyl)propan-2-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH4).
Conversion to β-Keto Sulfones: The carboxylic acid can be a precursor for the synthesis of β-keto sulfones, which are valuable synthetic intermediates. rsc.orgresearchgate.netrsc.orgresearchgate.net This could involve conversion to an acyl chloride followed by reaction with a suitable nucleophile.
Chain Elongation and Modification at the Propane (B168953) Moiety
Modifications to the propane backbone of this compound can lead to a diverse range of analogues.
Chain Elongation at the Carboxyl End: The carboxylic acid can be converted to a homologated acid. For example, Arndt-Eistert homologation, involving conversion to the acyl chloride, reaction with diazomethane, and subsequent Wolff rearrangement, would yield 3-(propane-2-sulfonyl)butanoic acid.
Modification of the Isopropyl Group: While more challenging, modifications to the isopropyl group of the sulfonyl moiety could be envisaged. This would likely require a synthetic route starting from a different sulfonyl chloride. For instance, using ethanesulfonyl chloride in the initial synthesis would result in 2-(ethylsulfonyl)propanoic acid.
Introduction of Substituents on the Propane Chain: Accessing analogues with substituents on the propane chain would generally require starting from a substituted propanoic acid precursor. For example, starting with 3-hydroxypropanoic acid could lead to the synthesis of 3-hydroxy-2-(propane-2-sulfonyl)propanoic acid.
The synthesis of various propanoic acid derivatives reported in the literature, such as 2-(3-fluorobiphenyl-4-yl)propanoic acid derivatives and N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, provides a blueprint for the types of structural elaborations that are possible. nih.govijpsr.com
Chemical Reactivity and Mechanistic Studies of 2 Propane 2 Sulfonyl Propanoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group undergoes reactions typical of its class, including esterification, amidation, and conversion to acid halides and anhydrides. However, the electronic effect of the α-sulfonyl group can influence reaction rates and conditions.
Esterification Reactions and Their Kinetics
The conversion of 2-(propane-2-sulfonyl)propanoic acid to its corresponding esters is commonly achieved through Fischer esterification. libretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, shifting the equilibrium toward the ester product. libretexts.org The general mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com
An alternative method for synthesizing esters from this compound involves an SN2 reaction. This two-step process begins with the complete deprotonation of the carboxylic acid using a strong base, such as sodium hydroxide, to form the sodium carboxylate salt. youtube.com This carboxylate anion then acts as a nucleophile, attacking a primary alkyl halide to form the ester. youtube.com
Table 1: General Conditions for Esterification of Carboxylic Acids
| Method | Reagents | Catalyst/Conditions | Key Features |
| Fischer Esterification | Alcohol (R'-OH) | Strong Acid (e.g., H₂SO₄, TsOH), Heat | Equilibrium-driven; excess alcohol or water removal increases yield. masterorganicchemistry.comorganic-chemistry.org |
| SN2 Alkylation | 1. Strong Base (e.g., NaOH) 2. Alkyl Halide (R'-X) | 1. Deprotonation 2. Nucleophilic Substitution | Best for primary alkyl halides to avoid elimination side reactions. youtube.com |
Amidation Processes and Stereochemical Integrity
The synthesis of amides from this compound requires the activation of the carboxylic acid, typically through the use of coupling agents. These reagents convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. researchgate.net
A critical consideration during amidation of α-substituted chiral acids is the preservation of stereochemical integrity at the α-carbon. acs.org The activation process can sometimes lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to racemization. nih.gov However, for some N-protected amino acids, the steric hindrance of the protecting group can prevent this intramolecular cyclization, thereby preserving the stereochemistry. acs.org While specific studies on this compound are limited, general principles suggest that using milder coupling conditions and additives like HOBt are crucial for maintaining stereochemical purity. researchgate.netnih.gov
Formation of Acid Halides and Anhydrides
This compound can be converted into more reactive derivatives like acid halides and anhydrides. Acid chlorides, the most common of these, are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂). researchgate.net This reaction is effective and proceeds via a mechanism where the carboxylic acid's hydroxyl group is converted into a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.
Acid anhydrides can be formed by reacting the acid chloride with a carboxylate salt or by treating the carboxylic acid with a strong dehydrating agent. These derivatives serve as activated intermediates for further synthesis, such as in the preparation of esters and amides under milder conditions than direct methods.
Stereochemical Aspects of Reactivity at the α-Carbon
The presence of the potent electron-withdrawing isopropylsulfonyl group significantly increases the acidity of the α-hydrogen. This property is central to the stereochemical behavior of the molecule.
Epimerization and Racemization Pathways
The α-hydrogen of this compound is susceptible to abstraction by a base. This deprotonation results in the formation of a planar, achiral enolate intermediate. libretexts.org Subsequent reprotonation of this enolate can occur from either face of the planar structure, leading to the formation of both stereoisomers. libretexts.org If the starting material is enantiomerically pure, this process results in racemization. If the molecule contains other stereocenters, it leads to epimerization. libretexts.org
This pathway is a significant concern in reactions conducted under basic conditions. nih.gov The stability of the resulting carbanion is enhanced by the resonance delocalization of the negative charge onto the sulfonyl group's oxygen atoms. Amino acids with side chains containing electron-withdrawing groups are known to be more susceptible to this type of epimerization. nih.gov
Mechanism of Base-Catalyzed Racemization at the α-Carbon
Deprotonation: A base removes the acidic proton from the α-carbon.
Enolate Formation: A planar, achiral enolate intermediate is formed, with the negative charge delocalized.
Reprotonation: A proton is added back to the α-carbon, with equal probability from either side, resulting in a racemic mixture. libretexts.org
Diastereoselective Transformations and Control
The acidic nature of the α-proton can be exploited for constructive synthetic purposes. By deprotonating the α-carbon with a suitable base, a nucleophilic enolate is generated that can participate in various carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions can often be controlled.
In reactions involving the enolate of a chiral α-sulfonyl acid derivative, the bulky sulfonyl group can exert significant steric influence, directing the approach of an incoming electrophile. This steric hindrance can lead to high diastereoselectivity, favoring the formation of one diastereomer over the other. nih.gov While specific examples involving this compound are not prominent in the literature, studies on analogous systems, such as the addition of radicals to N-sulfinyl imines, demonstrate that stereocontrol is achievable, leading to the synthesis of highly functionalized α-amino acids. nih.gov The choice of reagents, solvents, and reaction temperature can be optimized to maximize this diastereomeric control.
Transformations Involving the Sulfonyl Group
The sulfonyl group (R-SO₂-R') is a hexavalent sulfur moiety characterized by its general stability and resistance to cleavage. However, under specific conditions, it can participate in a range of chemical transformations.
The sulfur atom in a sulfonyl group is in its highest oxidation state (+6), making it resistant to further oxidation. Consequently, the sulfonyl moiety in this compound is generally inert to oxidizing agents.
Conversely, the reduction of the sulfonyl group is a challenging transformation due to the strong sulfur-oxygen bonds. Powerful reducing agents are typically required. While direct reduction of the sulfonyl group in α-sulfonyl carboxylic acids is not widely reported, related compounds offer insights. For instance, γ-sulfone sulfonyl chlorides have been shown to undergo reduction with lithium aluminum hydride (LiAlH₄), where the chlorosulfonyl group acts as a leaving group. researchgate.net The reduction of β-keto sulfones to β-hydroxy sulfones can be achieved with alkyl aluminum compounds like diisobutylaluminum hydride (i-Bu₂AlH). nih.gov It is plausible that under forcing conditions with potent hydride reagents, the sulfonyl group in this compound could be reduced, though this would likely compete with the reduction of the carboxylic acid group. libretexts.org
Table 1: Representative Reduction Reactions of Sulfonyl Compounds
| Substrate Type | Reagent | Product Type | Reference |
|---|---|---|---|
| γ-Sulfone sulfonyl chloride | LiAlH₄ | Ethyl sulfone | researchgate.net |
| β-Keto sulfone | i-Bu₂AlH, i-Bu₃Al, Et₃Al | β-Hydroxy sulfone | nih.gov |
| Arenesulfonyl chloride | LiAlH(Ot-Bu)₃ | Aldehyde (from reduction of acid chloride) | libretexts.org |
Nucleophilic substitution at the sulfonyl sulfur is a known class of reactions, typically discussed in the context of sulfonyl halides. nih.gov These reactions generally proceed via a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate or a concerted Sₙ2-type pathway. nih.gov For a compound like this compound, the leaving group would be the carbanion ⁻C(CH₃)COOH, which is a very poor leaving group, making direct nucleophilic attack at the sulfur center highly unfavorable under normal conditions.
The reactivity is much higher when a good leaving group, such as a halide, is attached to the sulfonyl sulfur. For example, arenesulfonyl chlorides undergo substitution with a variety of nucleophiles. nih.gov If this compound were converted to its corresponding sulfonyl chloride, 2-(propane-2-sulfonyl)propanoyl chloride, it would become susceptible to nucleophilic attack, primarily at the more electrophilic acyl carbon rather than the sulfonyl sulfur. masterorganicchemistry.comlibretexts.org
Sulfonyl fluorides are valuable chemical motifs due to their unique reactivity and stability, notably in "click chemistry". mdpi.comrhhz.net The synthesis of sulfonyl fluorides can be achieved from sulfonic acids or their salts. nih.gov While this compound is not a sulfonic acid, if it were to be converted to the corresponding sulfonic acid, established methods could be applied.
Two prominent strategies for converting sulfonic acids to sulfonyl fluorides include:
Reaction with thionyl fluoride (B91410) (SOF₂): This method can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.gov
Deoxyfluorination with reagents like Xtalfluor-E®: This bench-stable solid can convert both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides. nih.gov
These methods highlight potential, though indirect, pathways to sulfonyl fluoride derivatives starting from related sulfonic acid precursors. nih.gov
Table 2: Conditions for the Synthesis of Sulfonyl Fluorides from Sulfonic Acids
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid sodium salt | SOF₂ | DMF | 130 | 98 | nih.gov |
| Alkyl sulfonic acid | Xtalfluor-E® | Dichloromethane | Varies | 41-94 | nih.gov |
| Aryl Grignard Reagent | SO₂F₂ | THF | Room Temp. | Moderate-Good | mdpi.com |
Derivatives and Analogues of 2 Propane 2 Sulfonyl Propanoic Acid
Structural Classification of Key Derivatives
The key derivatives of 2-(propane-2-sulfonyl)propanoic acid can be structurally classified based on the functional group that is modified or introduced. The main classes include modifications at the carboxyl group, such as esters and amides, and alterations involving the sulfonyl moiety, leading to sulfonamides and sulfonate esters. Additionally, analogues can be created by substituting other parts of the molecule, for instance, by introducing fluorine atoms. evitachem.com
Table 1: Structural Classification of this compound Derivatives
| Derivative Class | Site of Modification | General Structure | Examples |
|---|---|---|---|
| Esters | Carboxylic Acid | R-COO-R' | Methyl 2-(propane-2-sulfonyl)propanoate |
| Amides | Carboxylic Acid | R-CONR'R'' | N-Alkyl-2-(propane-2-sulfonyl)propanamide |
| Sulfonamides | Sulfonyl Group (via intermediate) | R'-SO₂-NR''R''' | 2-(Propane-1-sulfonamido)propanoic acid biosynth.com |
| Sulfonates | Sulfonyl Group (via intermediate) | R'-SO₂-O-R'' | Alkoxy-polyethoxypropane sulfonates google.com |
| Halogenated Analogues | Alkyl Chain | CF₃-CH₂-CH₂-SO₂-C(CH₃)₂-COOH | 2-Methyl-2-(3,3,3-trifluoro-propane-1-sulfonyl)-propionic acid evitachem.com |
| Chiral Amino Acid Analogues | Core Structure | HOOC-CH(NH₂)-(CH₂)₂-SO₂-CH(CH₃)₂ | (R)-2-amino-4-(isopropylsulfonyl)butanoic acid |
Synthesis and Reactivity of Esters and Amides of this compound
The synthesis of esters and amides from this compound follows established chemical principles for carboxylic acids.
Synthesis: The conversion of the carboxylic acid group to an ester or an amide typically requires activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine, respectively. A common and effective method for amide synthesis involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which reacts with the carboxylic acid to form a highly reactive intermediate. nih.govresearchgate.net This intermediate is then readily converted to the corresponding amide upon reaction with a primary or secondary amine. nih.gov A similar strategy can be employed for ester synthesis using an alcohol as the nucleophile.
An alternative green chemistry approach for amide formation utilizes OxymaPure/diisopropylcarbodiimide (DIC) as the coupling system in a solvent like 2-MeTHF. mdpi.com This method involves pre-activating the carboxylic acid with the coupling reagents before the amine is added. mdpi.com
Reactivity: Esters and amides of this compound are generally stable compounds. Their primary reactivity involves the hydrolysis of the ester or amide bond under acidic or basic conditions to regenerate the parent carboxylic acid. This reactivity is particularly relevant in the context of prodrugs, where amide derivatives of related propionic acids have been synthesized to improve pharmacological profiles. nih.govresearchgate.net The conversion back to the active acid form can occur in vivo.
Preparation and Utility of Sulfonamide and Sulfonate Derivatives
Derivatives involving the sulfonyl group, such as sulfonamides and sulfonates, represent another significant class of compounds.
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. nih.gov Sulfonamides are known for a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and hypoglycemic effects. nih.govresearchgate.net This wide-ranging utility drives the synthesis of novel sulfonamide-containing molecules.
Sulfonate salts are also important in drug development, where they are often used as counter-ions to improve the physicochemical properties of active pharmaceutical ingredients (APIs). nih.gov However, regulatory concern exists regarding the potential for the in-situ formation of genotoxic sulfonate esters, which necessitates careful risk assessment. nih.gov
The direct functionalization of the sulfone in this compound is challenging. Therefore, the synthesis of sulfonamides and sulfonates typically proceeds via a more reactive intermediate, the sulfonyl chloride. mdpi.comresearchgate.net
The general synthetic pathway involves:
Preparation of a Sulfonyl Chloride: This key intermediate is often prepared from corresponding sulfonic acids using chlorinating agents like thionyl chloride or from thiols via oxidation. researchgate.net
Synthesis of Sulfonamides: The sulfonyl chloride is then reacted with a primary or secondary amine, usually in the presence of a base to neutralize the HCl byproduct. researchgate.netresearchgate.net This is the most common and effective method for forming the sulfonamide linkage. researchgate.net Reactions using N-silylamines with sulfonyl chlorides have also been shown to produce sulfonamides in high yields. nih.gov
Synthesis of Sulfonates: Sulfonate esters are prepared by reacting the sulfonyl chloride with an alcohol. mdpi.com
This multi-step approach allows for the introduction of diverse functionalities onto the sulfonyl group, enabling the creation of a large library of derivatives.
Chiral Derivatives and Enantiomeric Purity Assessment
The presence of a stereocenter at the second carbon of the propanoic acid chain means that this compound is a chiral molecule, existing as two distinct enantiomers, (R) and (S).
Chiral Derivatives: The synthesis of chiral derivatives is of significant interest, as the biological activity of enantiomers can differ substantially. nih.gov Syntheses can either start from a chiral precursor or involve the separation of a racemic mixture. For instance, chiral amides of related 2-arylpropionic acids have been successfully prepared, with the subsequent separation of the diastereomeric products achieved through preparative chromatography or fractional crystallization. nih.govresearchgate.net The synthesis of chiral amino acid analogues, such as (R)-2-amino-4-(isopropylsulfonyl)butanoic acid, has also been reported.
Enantiomeric Purity Assessment: Determining the enantiomeric purity of these chiral derivatives is critical. Several analytical techniques are commonly employed for this purpose:
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation value is a characteristic physical property of an enantiomer. researchgate.net
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful chromatographic method that uses a chiral stationary phase to separate enantiomers, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers in the NMR spectrum, enabling the determination of enantiomeric excess.
Exploration of Conformationally Restricted Analogues
Conformationally restricted analogues are molecules designed to have reduced rotational freedom compared to a more flexible parent compound. This structural constraint can provide valuable insights into the bioactive conformation of a molecule and potentially lead to increased potency or selectivity.
Based on the available research, while various derivatives of this compound have been synthesized by modifying its primary functional groups, there is no specific information detailing the exploration or synthesis of conformationally restricted analogues of this particular compound. The focus has remained on derivatives that retain the flexible acyclic core structure.
Spectroscopic Characterization and Advanced Structural Elucidation of 2 Propane 2 Sulfonyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Analysis and Proton Environment Mapping
The proton NMR (¹H NMR) spectrum of 2-(propane-2-sulfonyl)propanoic acid is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The electron-withdrawing nature of the sulfonyl (SO₂) and carboxylic acid (COOH) groups will significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield. youtube.compressbooks.pub
The acidic proton of the carboxylic acid group is expected to be the most deshielded, appearing as a broad singlet in the range of 10-13 ppm. youtube.comfiveable.me The methine proton of the isopropyl group and the methine proton alpha to the sulfonyl group are also expected to be shifted downfield. The protons of the methyl groups will appear further upfield.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| -CH(SO₂) | 3.5 - 4.0 | Septet | 1H |
| -CH(COOH) | 3.2 - 3.7 | Quartet | 1H |
| -CH(CH ₃)₂ | 1.3 - 1.5 | Doublet | 6H |
¹³C NMR Chemical Shift Assignments and Carbon Framework Elucidation
The ¹³C NMR spectrum will provide direct evidence of the carbon skeleton. bhu.ac.in It is predicted to show six unique carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the 170-185 ppm range. libretexts.orgyoutube.com The carbons directly attached to the electron-withdrawing sulfonyl group will also be significantly deshielded. cdnsciencepub.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 170 - 185 |
| -C H(SO₂) | 55 - 65 |
| -C H(COOH) | 50 - 60 |
| -C H(CH₃)₂ | 20 - 30 |
| -CH(C H₃)₂ | 15 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton couplings. ceitec.czoxinst.comcolumbia.edu Cross-peaks would be expected between the methine of the isopropyl group and its adjacent methyl protons, as well as between the methine alpha to the carboxylic acid and its adjacent methyl protons. libretexts.orgwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. pressbooks.pubnumberanalytics.comwikipedia.org Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. libretexts.orgsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. numberanalytics.comcolumbia.edulibretexts.org It would be particularly useful for identifying the quaternary carbon (if any) and for connecting the different spin systems. For instance, correlations would be expected between the carboxylic acid proton and the carbonyl carbon, as well as between the methyl protons and the carbons of the isopropyl and propanoic acid fragments. emerypharma.com
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups
The FTIR spectrum of this compound would be characterized by several key absorption bands. The O-H stretch of the carboxylic acid is expected to be a very broad band from 2500-3300 cm⁻¹, a result of strong hydrogen bonding. orgchemboulder.comechemi.comlibretexts.org The carbonyl (C=O) stretch will appear as a strong, sharp band around 1700-1725 cm⁻¹. echemi.com The sulfonyl group (SO₂) will exhibit two characteristic stretching vibrations, an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.
Predicted FTIR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 | Strong |
| Sulfonyl | S=O Symmetric Stretch | 1120 - 1160 | Strong |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium-Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, being complementary to FTIR, would provide further insight into the molecular vibrations. rsc.org While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The S=O symmetric stretch of the sulfonyl group is expected to give a strong Raman signal. The C-S and C-C backbone vibrations would also be readily observable in the Raman spectrum. rsc.orgresearchgate.netcdnsciencepub.com The carbonyl (C=O) stretching vibration would also be present, though typically weaker than in the IR spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental formula. For this compound (C6H12O4S), the monoisotopic mass is 180.04562 Da. uni.lu HRMS can confirm this by observing the molecular ion or, more commonly, adducts formed with various ions in the mass spectrometer source. The predicted m/z values for common adducts of this compound are presented in the interactive table below. uni.lu The experimental observation of these ions within a narrow mass tolerance (typically <5 ppm) would provide strong evidence for the compound's elemental composition.
| Adduct Ion | Predicted m/z | Ion Type |
|---|---|---|
| [M+H]⁺ | 181.05290 | Positive |
| [M+Na]⁺ | 203.03484 | Positive |
| [M+K]⁺ | 219.00878 | Positive |
| [M+NH₄]⁺ | 198.07944 | Positive |
| [M-H]⁻ | 179.03834 | Negative |
| [M+HCOO]⁻ | 225.04382 | Negative |
| [M+CH₃COO]⁻ | 239.05947 | Negative |
In addition to determining the molecular weight, mass spectrometry can be used to confirm the structure of a molecule by analyzing the fragments produced when the molecular ion breaks apart. This fragmentation is often predictable and characteristic of the functional groups present. For this compound, fragmentation is expected to occur at the bonds adjacent to the carboxylic acid and sulfonyl groups. kud.ac.inlibretexts.org
Key fragmentation pathways would likely include:
Loss of the carboxyl group: Cleavage of the C-C bond between the alpha-carbon and the carbonyl carbon would result in the loss of a COOH radical (45 Da), leading to a fragment ion with an m/z of 135. docbrown.info
Decarboxylation: The loss of carbon dioxide (CO₂) (44 Da) from the molecular ion.
Cleavage of the C-S bond: Fission of the bond between the isopropyl group and the sulfonyl group could lead to the formation of an isopropyl cation ([C₃H₇]⁺) with an m/z of 43.
Cleavage adjacent to the sulfonyl group: Fragmentation could also result in the formation of ions corresponding to the sulfonyl portion of the molecule.
A table of plausible fragment ions for this compound is provided below. The observation of these fragments in an experimental mass spectrum would serve to confirm the connectivity of the molecule.
| Fragment Ion (Structure) | Proposed m/z | Plausible Origin |
|---|---|---|
| [C₃H₇SO₂CH(CH₃)]⁺ | 135 | Loss of COOH |
| [CH(CH₃)COOH]⁺ | 73 | Cleavage of C-S bond with H transfer |
| [C₃H₇]⁺ | 43 | Isopropyl cation from C-S cleavage |
| [COOH]⁺ | 45 | Carboxyl cation |
Chiroptical Spectroscopy for Enantiomeric Characterization
The presence of a chiral center at the alpha-carbon of the propanoic acid moiety means that this compound can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a sample. kud.ac.inwikipedia.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD signal. For this compound, the carbonyl group of the carboxylic acid acts as a chromophore. The n→π* electronic transition of this carbonyl group is expected to give rise to a CD signal in the ultraviolet region of the electromagnetic spectrum.
The two enantiomers of this compound would be expected to produce CD spectra that are mirror images of each other. A positive Cotton effect (a positive peak in the CD spectrum) for one enantiomer would correspond to a negative Cotton effect (a negative peak) for the other. By comparing the experimentally measured CD spectrum to that predicted by theoretical calculations (such as time-dependent density functional theory), the absolute configuration (R or S) of a given enantiomer can be determined. researchgate.net
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. vlabs.ac.inslideshare.net Similar to CD, ORD is a property unique to chiral substances. An ORD spectrum provides complementary information to a CD spectrum. scispace.com
For a chiral molecule like this compound, the ORD spectrum would show a plain curve at wavelengths far from an absorption band, where the rotation steadily increases or decreases with decreasing wavelength. vlabs.ac.in In the region of the carbonyl chromophore's absorption, the ORD spectrum would exhibit a Cotton effect, characterized by a peak and a trough. The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the chiral center. Therefore, ORD can also be used as a powerful tool for assigning the absolute configuration of the enantiomers of this compound. scispace.com
Computational and Theoretical Investigations of 2 Propane 2 Sulfonyl Propanoic Acid
Molecular Dynamics Simulations
Conformational Dynamics and Flexibility Studies
Computational methods, particularly molecular mechanics (MM) and density functional theory (DFT), are instrumental in exploring the conformational landscape of flexible molecules like 2-(propane-2-sulfonyl)propanoic acid. These studies would identify low-energy conformers and the rotational barriers between them, providing insight into the molecule's preferred shapes and flexibility.
It is anticipated that the most stable conformers would seek to minimize steric hindrance between the bulky isopropyl group, the methyl group on the propanoic acid chain, and the sulfonyl oxygens. Intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and one of the sulfonyl oxygens, could also play a significant role in stabilizing certain conformations, although this might be more prevalent in aprotic solvents. nih.gov Langevin dynamics (LD) simulations could further elucidate the rates of conformational exchange, which for similar flexible molecules, are often on the order of 10¹⁰–10¹¹ s⁻¹. nih.gov
Key Rotational Dihedrals for Conformational Analysis:
O=S-C-H (of the isopropyl methine): Defines the orientation of the isopropyl group.
C-S-C-C(OOH): Defines the relative position of the propanoic acid backbone.
S-C-C-O(OH): Defines the orientation of the carboxylic acid group.
Prediction of Spectroscopic Parameters (NMR, IR, MS)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR spectra can be generated using software that employs methods like HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning algorithms trained on large spectral databases. chemaxon.combruker.commestrelab.com These tools can provide estimated chemical shifts (δ) and coupling constants (J).
For this compound, the following represents a plausible set of predicted NMR data. The chemical shifts are influenced by the electron-withdrawing sulfonyl group, which tends to shift nearby protons and carbons downfield. docbrown.infodocbrown.info
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 175 - 180 |
| Methine (-CH(SO₂)-) | 3.5 - 4.0 | Quartet | 60 - 65 |
| Propanoic Methyl (-CH₃) | 1.4 - 1.6 | Doublet | 15 - 20 |
| Isopropyl Methine (-CH(CH₃)₂) | 3.2 - 3.7 | Septet | 50 - 55 |
| Isopropyl Methyls (-CH(CH₃)₂) | 1.2 - 1.4 | Doublet | 16 - 22 |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods, which compute the vibrational frequencies of the molecule. rsc.org The predicted spectrum for this compound would exhibit characteristic absorption bands for its functional groups. The sulfonyl (SO₂) group has strong, characteristic symmetric and asymmetric stretching vibrations. cdnsciencepub.comscilit.com
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid C=O | Stretching | 1700 - 1725 | Strong |
| Sulfonyl S=O | Asymmetric Stretching | 1300 - 1350 | Strong |
| Sulfonyl S=O | Symmetric Stretching | 1120 - 1160 | Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C-O | Stretching | 1210 - 1320 | Medium |
| C-S | Stretching | 650 - 750 | Weak-Medium |
Mass Spectrometry (MS): The fragmentation patterns in mass spectrometry can be predicted by analyzing the bond strengths and the stability of potential fragment ions. nih.gov For this compound (molecular weight: 180.22 g/mol ), electron ionization would likely lead to a molecular ion peak [M]⁺ at m/z 180. Subsequent fragmentation could involve the loss of the carboxylic acid group, the isopropyl group, or cleavage of the sulfonyl group.
Predicted Fragmentation Pathways:
Loss of COOH (45 Da): [M - COOH]⁺ → m/z 135
Loss of isopropyl group (43 Da): [M - C₃H₇]⁺ → m/z 137
Loss of SO₂ (64 Da): [M - SO₂]⁺ → m/z 116 (less common)
Cleavage leading to the isopropyl cation: [C₃H₇]⁺ → m/z 43 (likely a prominent peak)
Cleavage leading to the propanoic acid cation: [C₃H₅O₂]⁺ → m/z 73
Structure-Property Relationship Studies through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties. nih.govnih.gov
A hypothetical QSAR/QSPR study on a series of analogs of this compound would involve calculating a range of molecular descriptors. These descriptors fall into several categories:
Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic characteristics of the molecule.
Steric Descriptors: Including molecular volume, surface area, and specific conformational indices, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which quantifies the molecule's lipophilicity.
Topological Descriptors: Numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.
Advanced Applications and Future Research Directions
2-(Propane-2-sulfonyl)propanoic Acid as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are essential intermediates in the synthesis of pharmaceuticals and natural products, where specific stereochemistry is crucial for biological activity. The value of a chiral building block lies in its ability to introduce a specific three-dimensional arrangement into a larger, more complex molecule. this compound possesses a stereogenic center at the second carbon of the propanoic acid chain, making it a viable candidate for such applications.
The synthesis of complex, optically active molecules often relies on the use of such pre-made chiral fragments. mdpi.comnih.gov The dual functionality of this compound—a carboxylic acid group for amide or ester linkages and a stable sulfonyl group—offers versatile handles for synthetic transformations. While specific, large-scale applications of this particular compound as a building block are not yet widely documented, its structural motifs are found in molecules of medicinal interest. The development of enantioselective synthetic routes to propionic acid derivatives is an active area of research, underscoring the importance of this class of compounds. mdpi.com The ability to prepare this acid in an enantiomerically pure form would enable its use in the stereoselective synthesis of complex target molecules, where precise control of chirality is paramount.
Integration into Catalytic Systems and Ligand Design
The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel catalytic systems. Its potential lies in its ability to participate in and influence chemical reactions with high selectivity, particularly in the realm of asymmetric synthesis.
Asymmetric catalysis is a cornerstone of modern chemistry, enabling the efficient production of chiral compounds. rsc.org Chiral Brønsted acids, which can donate a proton, have emerged as powerful organocatalysts for a wide array of chemical transformations. rsc.orgresearchgate.net The carboxylic acid moiety of this compound allows it to function as a Brønsted acid. When used in its enantiomerically pure form, it has the potential to create a chiral environment that can influence the stereochemical outcome of a reaction, such as an acetalization or aldol (B89426) addition. researchgate.netresearchgate.net
Furthermore, the sulfonyl group is a strong hydrogen-bond acceptor. researchgate.net This dual functionality—a Brønsted acid site (the carboxylic acid) and a Lewis basic/hydrogen-bond accepting site (the sulfonyl oxygens)—is a hallmark of many successful bifunctional organocatalysts. rsc.org This bifunctionality can enable the catalyst to activate both the electrophile and the nucleophile in a reaction simultaneously, leading to high levels of stereocontrol. The proximity of the chiral center to these functional groups could effectively translate stereochemical information during a catalytic cycle.
The design of new organocatalysts often involves combining different functional motifs onto a single chiral scaffold to achieve superior activity and selectivity. researchgate.netresearchgate.net this compound can serve as a foundational scaffold for more elaborate catalyst structures. For instance, the carboxylic acid group can be readily converted into an amide, linking it to other chiral entities, such as amino acids or amines, to create multifunctional catalysts. researchgate.net
The design of such catalysts focuses on creating a well-defined three-dimensional catalytic pocket that precisely orients the substrates. researchgate.net The bulky isopropylsulfonyl group can impart specific steric properties to the catalyst, influencing which face of a substrate is accessible for reaction. By systematically modifying the structure of the parent acid, researchers can fine-tune the catalyst's steric and electronic properties to optimize its performance for a specific asymmetric transformation, such as a Michael or aldol reaction. researchgate.net
Utilization in Materials Science and Advanced Functional Materials Development
The introduction of sulfonyl groups into molecular structures is a recognized strategy for developing advanced materials with tailored properties. acs.orgmdpi.com The chemical stability and polarity of the sulfonyl group make this compound a promising component for new functional materials. researchgate.net
Sulfonated molecules are increasingly used to enhance the properties of biomaterials, including hydrogels and scaffolds. mdpi.com The incorporation of sulfonic acid groups can improve biocompatibility, water retention, and other biological attributes. mdpi.com By integrating this compound into a polymer backbone, either as a monomer or as a pendant group, materials with enhanced thermal stability and specific surface properties could be developed. researchgate.net
The presence of both a polar sulfonyl group and a reactive carboxylic acid group allows for versatile integration into various polymer systems. For example, it could be used to create functional coatings that modify the surface energy, adhesion, or biocompatibility of a substrate. The inherent stability of the sulfonyl group suggests that materials derived from it would exhibit good durability. acs.org
One of the most significant potential applications for derivatives of this compound is in the field of microelectronics, specifically as photoacid generators (PAGs) for photolithography. google.com PAGs are essential components of chemically amplified photoresists, which are used to create the intricate patterns of modern semiconductor devices. rsc.orgsan-apro.co.jp
Upon exposure to light of a specific wavelength (e.g., UV or EUV), a PAG decomposes to generate a small amount of a strong acid. tcichemicals.com This photogenerated acid then acts as a catalyst in the surrounding polymer matrix during a subsequent heating step, initiating a cascade of chemical reactions (such as the cleavage of acid-sensitive protecting groups) that alter the solubility of the exposed regions of the resist. google.comsan-apro.co.jp This process, known as chemical amplification, provides the high sensitivity required for advanced lithographic processes.
Sulfonic acids are particularly effective catalysts for these reactions. google.com Non-ionic PAGs, such as sulfonate esters, are widely used because they offer good solubility in organic solvents and thermal stability. radtech.orgrsc.org A derivative of this compound, such as an imino sulfonate or an onium salt, could function as a PAG that releases a sulfonic acid upon irradiation. tcichemicals.comradtech.org The structure of the generated acid is critical; bulky substituents can help control the diffusion of the acid within the resist film, which is crucial for achieving high resolution and minimizing line-edge roughness. google.com The properties of PAGs are a key factor in the performance of photoresists, directly impacting resolution and process latitude. rsc.org
Interactive Data Table: Types of Photoacid Generators (PAGs)
| PAG Type | Structure Characteristics | Acid Generated | Typical Application Wavelengths | Key Advantages |
| Ionic (Onium Salts) | Triarylsulfonium or diaryliodonium cations with a non-nucleophilic anion (e.g., PF6-, SbF6-). radtech.org | Brønsted or Lewis acids. radtech.org | 248 nm, 193 nm | High thermal stability; tunable spectral absorption. radtech.org |
| Non-ionic (Sulfonates) | Esters of sulfonic acids, such as imino sulfonates or N-hydroxyimide sulfonates. radtech.orgrsc.org | Sulfonic acids (e.g., R-SO3H). radtech.org | 365 nm (i-line), 436 nm (g-line), DUV. radtech.org | Good solubility in organic solvents; no ionic contaminants. tcichemicals.comradtech.org |
| Non-ionic (Nitrobenzyl Esters) | 2-Nitrobenzyl group attached to a sulfonic acid ester. | Sulfonic acids. | Deep UV (DUV) | Well-studied mechanism. |
| PFAS-containing PAGs | Onium salts with a perfluoroalkylsulfonate (PFAS) anion (e.g., PFBS). semiconductors.org | Strong "superacids" (e.g., CF3(CF2)nSO3H). semiconductors.org | All optical wavelengths (193 nm, 248 nm). semiconductors.org | High transparency, optimal diffusion, chemically inert. semiconductors.org |
Exploration in Supramolecular Chemistry and Self-Assembly
The dual functionality of this compound provides a compelling basis for its exploration in supramolecular chemistry. The carboxylic acid group is a well-known hydrogen bond donor and acceptor, capable of forming predictable and stable intermolecular interactions. These interactions are fundamental to the construction of larger, ordered supramolecular structures. For instance, simple carboxylic acids like decanoic acid are known to self-assemble into complex structures such as micelles and vesicles in aqueous environments. mdpi.com The self-assembly of these molecules is driven by the optimization of hydrogen bond networks between their hydrophilic headgroups and the surrounding solvent. mdpi.com
The presence of the isopropylsulfonyl group in this compound would introduce additional layers of complexity and control over self-assembly processes. The sulfonyl group is highly polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The bulky isopropyl group could also influence the packing and geometry of the resulting self-assembled structures through steric effects. The interplay between the hydrogen-bonding carboxylic acid and the polar sulfonyl group could lead to the formation of novel supramolecular polymers, gels, or crystalline networks with unique properties.
Future research could focus on crystallographic studies to understand the packing of this compound in the solid state and explore its self-assembly behavior in different solvents and under various conditions of temperature and pH. Such studies would be foundational for designing new materials with tailored properties based on this molecular scaffold.
Role in the Design and Synthesis of Biologically Active Molecules as a Structural Motif
Both carboxylic acids and sulfones are prominent functional groups in a wide array of biologically active molecules. The carboxylic acid moiety is a common feature in many drugs, often crucial for binding to biological targets or for modulating pharmacokinetic properties. Sulfonamides, which are structurally related to sulfones, are a cornerstone of antibacterial drugs. More broadly, the sulfone group is recognized as a valuable pharmacophore in medicinal chemistry due to its chemical stability and ability to act as a bioisosteric replacement for other functional groups. nih.gov For example, the distance between the two oxygen atoms in a sulfonamide is very similar to that in a carboxylate, allowing for comparable interactions with biological receptors. nih.gov
Given this context, this compound can be envisioned as a valuable building block or structural motif in the synthesis of new therapeutic agents. The combination of the acidic and sulfonyl functionalities on a small, simple scaffold makes it an attractive starting point for chemical modifications to create libraries of new compounds for biological screening. nih.gov For example, derivatives of propionic acid have been explored for the treatment of diabetes and obesity. google.com Furthermore, recent advances in synthetic chemistry have highlighted the importance of sulfone-containing compounds, with reviews focusing on the synthesis of cyclic sulfones with potential biological activities. mdpi.com
Future research in this area would likely involve the synthesis of derivatives of this compound, for instance, by forming amides or esters from the carboxylic acid group, to explore their potential as inhibitors of specific enzymes or as ligands for various receptors.
Sustainable Synthesis Approaches and Green Chemistry Considerations
The principles of green chemistry aim to design chemical processes that are more environmentally friendly, for example, by reducing waste and using less hazardous substances. nih.gov The synthesis of this compound and its derivatives can be approached with these principles in mind.
Traditional methods for creating carbon-sulfur bonds can sometimes involve harsh reagents. However, modern synthetic chemistry is continuously developing more sustainable alternatives. One such area of innovation is the use of decarboxylative reactions. Recent research has demonstrated methods for the photoinduced, iron-catalyzed decarboxylative sulfonylation of carboxylic acids. chemistryviews.org This type of reaction uses a widely available carboxylic acid feedstock and a catalyst based on an earth-abundant metal to form sulfones under mild conditions. chemistryviews.org Such a strategy could potentially be adapted for the synthesis of this compound or its precursors, offering a greener route compared to classical methods.
Another key aspect of green chemistry is atom economy. Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product is a primary goal. Future research could focus on developing a highly atom-economical synthesis for this compound, possibly through catalytic processes that minimize the formation of byproducts.
Emerging Methodologies and Interdisciplinary Research Frontiers
The field of organic synthesis is constantly evolving, with new methodologies emerging at the interface of different scientific disciplines. Photocatalysis, in particular, has gained significant traction as a powerful tool for chemical transformations. Visible light-induced photocatalysis offers a sustainable and often highly selective way to activate molecules and forge new chemical bonds. mdpi.com
Recent breakthroughs include the development of dual catalytic platforms that allow for the direct conversion of carboxylic acids into sulfonamides and sulfonyl azides using visible light. rsc.org These methods often proceed through the direct conversion of carboxylic acids to sulfinic acids, which are then coupled with other reagents. rsc.org This type of cutting-edge, interdisciplinary research, which combines photochemistry, catalysis, and organic synthesis, could provide novel and efficient pathways to synthesize this compound and its derivatives. The ability to directly transform a carboxylic acid into a sulfonyl-containing product under mild, light-driven conditions represents a significant advance in the field. nih.gov
Future exploration in this area could involve applying these emerging photocatalytic methods to the synthesis of this compound, potentially leading to more efficient and selective production. Furthermore, the unique electronic properties of the sulfonyl group could make this compound and its derivatives interesting candidates for applications in materials science, for example, in the development of new polymers or functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
